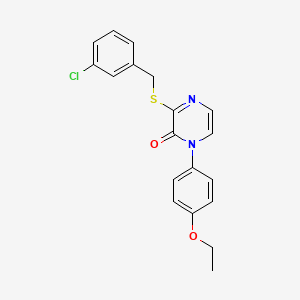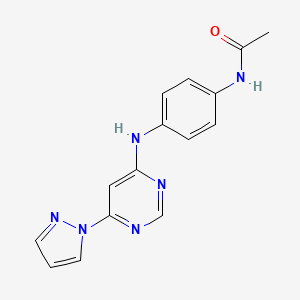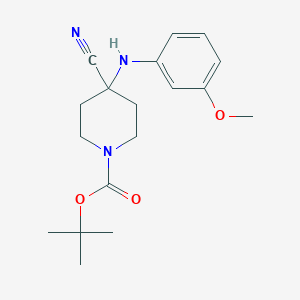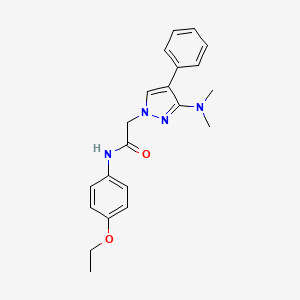
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one , also known by its chemical formula C₁₈H₁₄ClN₃OS , is a heterocyclic compound. Its structure combines a pyrazinone core with an ethoxyphenyl group and a chlorobenzylthio substituent. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, such as condensation reactions between chlorobenzylthiol and 4-ethoxyphenylhydrazine, followed by cyclization to form the pyrazinone ring. The choice of reagents and conditions significantly influences the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one reveals the following key features:
- A pyrazinone ring system, which imparts rigidity and contributes to its biological activity.
- The chlorobenzylthio group attached to one of the nitrogen atoms, influencing the compound’s reactivity and binding interactions.
- The ethoxyphenyl moiety, which may play a role in solubility and receptor interactions.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Substitution reactions : The chlorobenzylthio group may undergo nucleophilic substitution reactions.
- Oxidation/reduction reactions : The ethoxyphenyl group could be oxidized or reduced under appropriate conditions.
- Ring-opening reactions : The pyrazinone ring may open under specific circumstances.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts within a specific temperature range.
- Solubility : It may exhibit solubility in certain organic solvents.
- Stability : Stability under different conditions (light, temperature, humidity) is crucial for its practical use.
Safety And Hazards
- Toxicity : Researchers must assess the compound’s toxicity profile, including acute and chronic effects.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment during production and use.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).
- Structure-Activity Relationships : Explore modifications to enhance efficacy and reduce toxicity.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Clinical Trials : Evaluate its therapeutic potential in relevant disease models.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-8-6-16(7-9-17)22-11-10-21-18(19(22)23)25-13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARRPZFNBSXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)
![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)

![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)

![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)
